molecular formula C38H54O3 B8442833 (R)-1-hexadecyl-3-trityl-glycerol

(R)-1-hexadecyl-3-trityl-glycerol

Cat. No.: B8442833
M. Wt: 558.8 g/mol
InChI Key: DYABJLMZPKIOLY-DIPNUNPCSA-N
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Description

(R)-1-Hexadecyl-3-trityl-glycerol is a synthetic glycerol derivative featuring a hexadecyl (C16) alkyl chain at the sn-1 position and a trityl (triphenylmethyl) group at the sn-3 position. The (R)-configuration denotes the stereochemical arrangement of the glycerol backbone, which is critical for its interactions in biological systems. This compound is structurally characterized by:

  • Ether linkages: The hexadecyl group is attached via an ether bond, enhancing metabolic stability compared to ester-linked analogs.
  • Bulky trityl moiety: The trityl group introduces steric hindrance and hydrophobicity, influencing solubility and membrane permeability.

Properties

Molecular Formula

C38H54O3

Molecular Weight

558.8 g/mol

IUPAC Name

(2R)-1-hexadecoxy-3-trityloxypropan-2-ol

InChI

InChI=1S/C38H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-32-37(39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37,39H,2-14,24,31-33H2,1H3/t37-/m1/s1

InChI Key

DYABJLMZPKIOLY-DIPNUNPCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Linkage Type
  • Ether vs. Ester: Ether-linked compounds like (R)-1-hexadecyl-3-trityl-glycerol resist enzymatic hydrolysis, enhancing in vivo stability compared to ester-linked analogs (e.g., 1-decanoyl-rac-glycerol) .
Substituent Effects
  • Hexadecyl vs. Shorter Chains: The C16 chain enhances lipophilicity, promoting membrane integration. This contrasts with shorter-chain analogs (e.g., 1-decanoyl-rac-glycerol), which exhibit distinct biodistribution patterns .
  • Trityl Group vs. Polar Moieties : The trityl group’s hydrophobicity may reduce aqueous solubility but improve lipid bilayer penetration. Glucoside-containing analogs (e.g., 3-O-glucoside derivatives) show enhanced solubility and glycosidase-targeted activity .

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